molecular formula C16H20N6O3 B560034 Abacavir hydroxyacetate CAS No. 1446418-48-9

Abacavir hydroxyacetate

Cat. No.: B560034
CAS No.: 1446418-48-9
M. Wt: 344.37 g/mol
InChI Key: ZBBZROWQLKCFQK-KOLCDFICSA-N
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Scientific Research Applications

Abacavir hydroxyacetate has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of abacavir hydroxyacetate involves several steps, starting from a suitable di-halo aminopyrimidine compound. The synthetic route typically includes the following steps :

    Reaction with Cyclopropylamine: The di-halo aminopyrimidine is reacted with cyclopropylamine to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to yield a key intermediate compound.

    Displacement of Chlorine Atom: The chlorine atom in the intermediate is displaced with cyclopropylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to those used for abacavir. These methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of protective groups and controlled reaction environments to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

Abacavir hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Mechanism of Action

The mechanism of action of abacavir hydroxyacetate involves its conversion to active metabolites that inhibit reverse transcriptase, an enzyme essential for viral replication. The compound is phosphorylated to its active form, which competes with natural nucleosides for incorporation into viral DNA. This results in the termination of DNA synthesis and inhibition of viral replication .

Comparison with Similar Compounds

Abacavir hydroxyacetate is similar to other nucleoside analog reverse transcriptase inhibitors, such as:

Uniqueness

. Its distinct mechanism of action and chemical properties make it a valuable compound for scientific research and pharmaceutical development.

Properties

CAS No.

1446418-48-9

Molecular Formula

C16H20N6O3

Molecular Weight

344.37 g/mol

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl 2-hydroxyacetate

InChI

InChI=1S/C16H20N6O3/c17-16-20-14(19-10-2-3-10)13-15(21-16)22(8-18-13)11-4-1-9(5-11)7-25-12(24)6-23/h1,4,8-11,23H,2-3,5-7H2,(H3,17,19,20,21)/t9-,11+/m1/s1

InChI Key

ZBBZROWQLKCFQK-KOLCDFICSA-N

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)COC(=O)CO

SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC(=O)CO

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC(=O)CO

Appearance

Solid powder

Purity

> 98%

Synonyms

KM-133;  KM133;  KM 133; ; ((1S,4R)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methyl 2-hydroxyacetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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